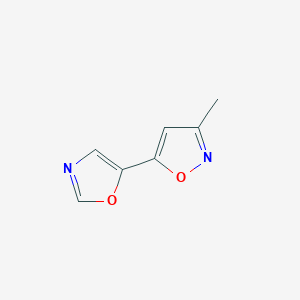

3-Methyl-5-(oxazol-5-yl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-5-(oxazol-5-yl)isoxazole (C₈H₆N₂O₂) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at the 3-position and an oxazole ring at the 5-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and versatility in medicinal chemistry.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Methyl-5-(oxazol-5-yl)isoxazole serves as an essential building block in organic synthesis. Its functional groups allow for the construction of more complex molecular architectures through various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the development of new materials and pharmaceuticals.

Synthetic Pathways

Recent advancements in synthetic methodologies have highlighted efficient routes to synthesize isoxazole derivatives, including this compound. For instance, microwave-assisted synthesis has been employed to enhance reaction rates and yields, showcasing a modern approach to producing this compound and its analogs .

Biological Applications

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus . This potential makes them candidates for developing new antibacterial agents.

Anticancer Properties

Isoxazole derivatives have been extensively studied for their anticancer activities. For example, specific analogs have demonstrated the ability to inhibit key enzymes involved in cancer progression, such as COX-1 and FLT3 . These compounds have shown promise in preclinical models for treating various cancers, including ovarian cancer and acute myeloid leukemia.

Immunomodulatory Effects

Recent research has explored the immunomodulatory effects of isoxazole derivatives. Compounds like VGX-1027 have been reported to suppress inflammatory responses and modulate immune functions, indicating their potential in treating autoimmune diseases . This aspect highlights the therapeutic versatility of isoxazoles beyond traditional antimicrobial or anticancer roles.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Vitale et al. (2014) | Anticancer activity | Developed new isoxazoles with enhanced COX-1 selectivity; showed potent activity against ovarian cancer cell lines. |

| Shaw et al. (2012) | Cytotoxicity | Synthesized N-phenyl isoxazoles; identified compounds with significant downregulation of phosphorylated STAT3 in colon cancer cells. |

| Xu et al. (2015) | FLT3 inhibition | Designed N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives; demonstrated complete tumor regression in xenograft models. |

Industrial Applications

Material Science

In addition to biological applications, this compound finds utility in material science. Its unique electronic properties make it suitable for developing advanced materials such as organic semiconductors and sensors . The ability to modify its structure allows researchers to tailor materials for specific applications.

Pharmaceutical Development

The compound's potential as a precursor for pharmaceutical agents underscores its importance in drug discovery. By modifying the isoxazole framework, researchers can create derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-5-(oxazol-5-yl)isoxazole, and how do reaction conditions influence product selectivity?

The synthesis of isoxazole derivatives often involves cycloaddition or condensation reactions. For example:

- Nitrile oxide cycloaddition : Hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes yields substituted isoxazoles. Regioselectivity depends on the electronic properties of the reactants .

- Condensation with aldehydes : Benzaldehyde oxime reacts with ethyl acetoacetate in the presence of ZnCl₂ to form 5-methyl-3-phenylisoxazole derivatives via a solvent-free, thermal pathway. Acidic hydrolysis then generates the carboxylic acid derivative .

- Nitro compound pathways : Aliphatic aldehydes react with ethyl nitroacetate in the presence of amines to form isoxazole N-oxide intermediates, which can be further functionalized .

Key factors affecting selectivity :

- Temperature (e.g., 60°C for condensation reactions ).

- Catalyst choice (e.g., ZnCl₂ for cyclization ).

- Solvent-free conditions to favor intramolecular cyclization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions. For example, the title compound in exhibits a syn-clinal conformation between the isoxazole and phenyl rings, with O–H···O hydrogen bonds stabilizing the crystal lattice .

- NMR spectroscopy : Confirms regiochemistry and substitution patterns. For instance, 1H NMR in distinguishes between 3- and 5-substituted isoxazoles based on aromatic proton splitting .

- IR and HRMS : Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and molecular mass .

Example structural data (from X-ray) :

| Parameter | Value (Å/°) |

|---|---|

| C7–N8 bond length | 1.305(2) Å |

| C7–C12–C13–O15 torsion | -3.3(2)° |

| π···π stacking distance | 3.9614(17) Å |

| Source: |

Q. What biological activities are commonly associated with isoxazole derivatives, and how are these assays designed?

Isoxazole derivatives exhibit diverse bioactivities:

- Anti-inflammatory : Evaluated via COX-2 inhibition assays using LPS-induced RAW 264.7 macrophages .

- Anticancer : Tested against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values correlated to substituent electronic effects .

- Antimicrobial : Assessed via disk diffusion or microdilution methods against bacterial/fungal strains .

Methodological considerations :

- Control compounds (e.g., diclofenac for anti-inflammatory assays ).

- Dose-response curves to determine efficacy thresholds.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

- DFT studies : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. used B3LYP/6-31G(d) to correlate charge distribution with anti-inflammatory activity .

- Molecular docking : Predict binding affinities to target proteins (e.g., COX-2 or HDACs). For example, docking into the COX-2 active site revealed hydrophobic interactions critical for inhibition .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories to evaluate binding pose retention) .

Case study : Derivatives with electron-withdrawing groups showed stronger COX-2 binding due to enhanced dipole interactions .

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

Contradictions may arise from:

- Varied assay conditions (e.g., cell line specificity, serum concentration).

- Structural modifications altering pharmacokinetics (e.g., logP affecting membrane permeability).

Strategies :

- Comparative assays : Re-test compounds under standardized protocols (e.g., identical cell lines and IC₅₀ determination methods).

- SAR analysis : Systematically vary substituents to isolate critical functional groups. For example, found that 3-phenyl-5-furan substitutions enhanced anti-inflammatory activity by 40% compared to alkyl analogs .

- Metabolic stability studies : Use liver microsomes to assess degradation rates and identify metabolically labile groups .

Q. What strategies improve regioselectivity in the synthesis of trisubstituted isoxazoles?

Regioselectivity challenges arise in cycloadditions due to competing electronic effects. Solutions include:

- Substrate pre-functionalization : Use directing groups (e.g., methoxy) to steer nitrile oxide alignment during cycloaddition .

- Microwave-assisted synthesis : Enhance reaction kinetics to favor the thermodynamically stable regioisomer .

- Lewis acid catalysts : Mg(ClO₄)₂ or Sc(OTf)₃ can polarize alkyne substrates, improving dipolarophile orientation .

Example : Hypervalent iodine reagents increased regioselectivity for 3,5-disubstituted isoxazoles over 3,4-products in .

Q. How can synthetic yields be optimized for large-scale production of isoxazole derivatives?

- Flow chemistry : Enables precise control of reaction parameters (e.g., residence time, temperature) to minimize side reactions .

- Solid-phase synthesis : Immobilize intermediates on resins to simplify purification (e.g., Wang resin for carboxylate derivatives) .

- Solvent optimization : Replace ethanol with MeCN or DMF to enhance solubility of intermediates .

Case study : A flow reactor achieved 85% yield for 5-phenyl-3-propylisoxazole, compared to 65% in batch mode .

Table 1: Comparative Bioactivity of Isoxazole Derivatives

| Derivative | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 3-Phenyl-5-furan isoxazole | 12.3 µM (COX-2) | Anti-inflammatory | |

| 5-Methyl-3-phenylisoxazole | 18.7 µM (MCF-7) | Anticancer | |

| ABT 418 (Cholinergic) | 0.8 µM (nAChR) | Neuroactive |

Table 2: Key Crystallographic Parameters

| Parameter | Value | Compound | Source |

|---|---|---|---|

| Cg···Cg distance | 3.9614(17) Å | 5-Methyl-3-phenylisoxazole | |

| O–H···O hydrogen bond | 2.689 Å | Same as above |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-methyl-5-(oxazol-5-yl)isoxazole and related compounds:

Key Observations:

- Physical State : Substituents influence physical states; aryl-substituted derivatives (e.g., 3g, 3l) are solids or oils, while polar groups (e.g., pyrrolidinyl in ABT 418) may improve solubility.

- Spectral Data : Aromatic protons in 3g and 3l are evident in NMR (δ 7.04–7.48 ppm), while ABT 418’s pyrrolidinyl moiety likely contributes to complex splitting patterns.

Cytotoxicity

Isoxazole derivatives with aryl or heteroaryl substituents exhibit notable cytotoxicity:

- Pyrrolo[3,2-d]isoxazole and isoxazole derivatives 11–14 () demonstrated potent activity against HCT-116 (colorectal carcinoma) and PC3 (prostate cancer) cell lines, with IC₅₀ values comparable to 5-fluorouracil .

Comparison : The oxazol-5-yl substituent in the target compound may confer cytotoxicity due to electron-withdrawing effects, but this remains speculative without direct data.

Cholinergic Activity

- ABT 418 selectively activates α4β2 nicotinic acetylcholine receptors (nAChRs) with a binding affinity (Ki = 3 nM), promoting cognitive enhancement and anxiolysis in vivo. It exhibits 4-fold lower potency than nicotine in activating dopamine release but reduced side effects .

- This compound: No cholinergic data are reported, but its isoxazole-oxazole structure may interact with nAChRs if the oxazole mimics pyridine (as in nicotine).

Properties

CAS No. |

169779-51-5 |

|---|---|

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole |

InChI |

InChI=1S/C7H6N2O2/c1-5-2-6(11-9-5)7-3-8-4-10-7/h2-4H,1H3 |

InChI Key |

FMDUYCHAMHMIEB-UHFFFAOYSA-N |

SMILES |

CC1=NOC(=C1)C2=CN=CO2 |

Canonical SMILES |

CC1=NOC(=C1)C2=CN=CO2 |

Synonyms |

Isoxazole, 3-methyl-5-(5-oxazolyl)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.